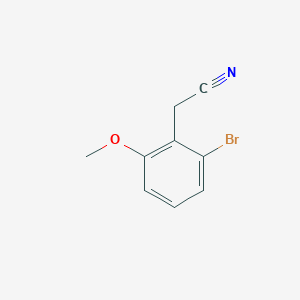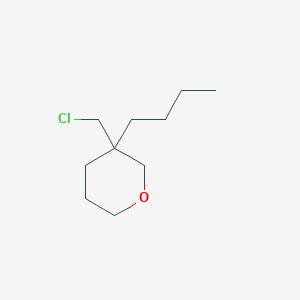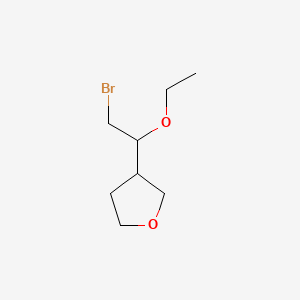
3-(2-Bromo-1-ethoxyethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-1-ethoxyethyl)oxolane is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.1075 g/mol . This compound is part of the oxolane family, which is known for its diverse chemical properties and applications in various fields.
Méthodes De Préparation
The synthesis of 3-(2-Bromo-1-ethoxyethyl)oxolane typically involves the reaction of 2-bromo-1-ethoxyethanol with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the ring-opening of oxirane and subsequent formation of the oxolane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(2-Bromo-1-ethoxyethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
3-(2-Bromo-1-ethoxyethyl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-1-ethoxyethyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparaison Avec Des Composés Similaires
3-(2-Bromo-1-ethoxyethyl)oxolane can be compared with other similar compounds, such as:
3-(2-Bromo-1-methoxyethyl)oxolane: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
3-(2-Chloro-1-ethoxyethyl)oxolane:
3-(2-Bromo-1-ethoxyethyl)tetrahydrofuran: A similar compound with a tetrahydrofuran ring instead of an oxolane ring, leading to different chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H15BrO2 |
|---|---|
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
3-(2-bromo-1-ethoxyethyl)oxolane |
InChI |
InChI=1S/C8H15BrO2/c1-2-11-8(5-9)7-3-4-10-6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
SDCCTCWTBNDQIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CBr)C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
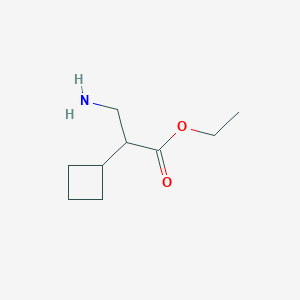
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)

![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
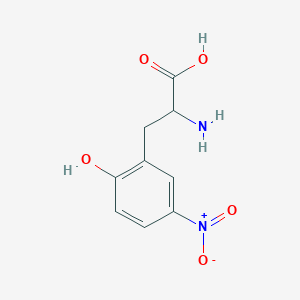
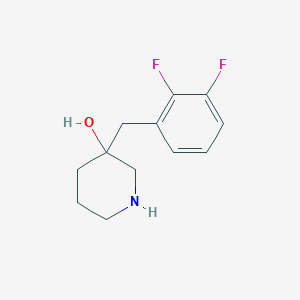
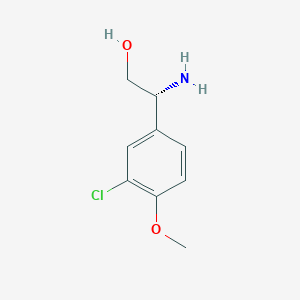
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)

![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)

